molecular formula C5H11ClFNO2 B13571959 Methyl 2-amino-3-fluorobutanoate hydrochloride

Methyl 2-amino-3-fluorobutanoate hydrochloride

Cat. No.: B13571959
M. Wt: 171.60 g/mol
InChI Key: SIXPSONPKFTHDK-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluorobutanoate hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluorobutanoate hydrochloride typically involves the reaction of 2-amino-3-fluorobutanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-fluorobutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The ester group allows for easy modification and conjugation with other molecules, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-chlorobutanoate hydrochloride
  • Methyl 2-amino-3-bromobutanoate hydrochloride
  • Methyl 2-amino-3-iodobutanoate hydrochloride

Uniqueness

Methyl 2-amino-3-fluorobutanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C5H11ClFNO2

Molecular Weight

171.60 g/mol

IUPAC Name

methyl 2-amino-3-fluorobutanoate;hydrochloride

InChI

InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H

InChI Key

SIXPSONPKFTHDK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)F.Cl

Origin of Product

United States

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